molecular formula C11H13NO2 B8798861 Ethyl 6-cyclopropylpicolinate

Ethyl 6-cyclopropylpicolinate

Cat. No.: B8798861
M. Wt: 191.23 g/mol
InChI Key: CDNTYPKILZGZFO-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropylpicolinate is an ethyl ester derivative of picolinic acid, featuring a cyclopropyl substituent at the 6-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the unique steric and electronic properties imparted by the cyclopropyl group, which can influence reactivity, metabolic stability, and binding interactions.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6-cyclopropylpyridine-2-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-5-3-4-9(12-10)8-6-7-8/h3-5,8H,2,6-7H2,1H3

InChI Key

CDNTYPKILZGZFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2CC2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (5 eq) at 110°C to form 6-cyclopropylpicolinic acid (80–88% yield) .

    Ethyl 6-cyclopropylpicolinate+HCl6-Cyclopropylpicolinic Acid+EtOH\text{Ethyl 6-cyclopropylpicolinate} + \text{HCl} \rightarrow \text{6-Cyclopropylpicolinic Acid} + \text{EtOH}
  • Basic Hydrolysis :
    Saponification with NaOH (2 eq) in aqueous media at 60°C produces the sodium salt of the acid .

SubstrateConditionsProductYield (%)Side Products (%)
3aHCl, 110°CAcid808 (amide)
3bHCl, 110°CAcid855 (amide)
3cHCl, 110°CAcid883 (amide)

Amidation and Coupling Reactions

The ester participates in nucleophilic substitution with amines using coupling agents:

  • HATU-Mediated Amidation :
    Reacts with amines (e.g., trifluoroethylamine) in the presence of HATU (1.5 eq) and DIPEA (3 eq) in DMF to form picolinamide derivatives (68–88% yield) .

    Ethyl 6-cyclopropylpicolinate+R-NH2HATU/DIPEA6-Cyclopropylpicolinamide+EtOH\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{HATU/DIPEA}} \text{6-Cyclopropylpicolinamide} + \text{EtOH}
Coupling ReagentBaseSolventTime (h)Yield (%)
HATUDIPEADMF1268
T3PEt₃NTHF1664

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

  • Acid-Catalyzed Ring Opening :
    Reacts with H₂SO₄ to form linear alkylpicolinic acid derivatives via protonation and bond cleavage.

  • Oxidative Ring Opening :
    Ozonolysis or reaction with peroxides generates diols or ketones, though detailed yields are not reported in available literature.

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective bromination at the 3-position:

  • Bromination :
    Treatment with NBS (1 eq) in CCl₄ under radical initiation produces ethyl 3-bromo-6-cyclopropylpicolinate (72–85% yield) .

SubstrateReagentConditionsProductYield (%)
This compoundNBSCCl₄, light3-Bromo derivative85

Key Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack4.

  • Cyclopropane Stability : Ring strain lowers activation energy for ring-opening, enabling diverse downstream modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Ethyl 6-cyclopropylpicolinate analogs, based on the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
Ethyl 6-chloro-3-fluoropicolinate 1214363-79-7 C₈H₇ClFNO₂ 203.60 Cl (6), F (3) High purity (98%); used in pharmaceutical intermediates
Ethyl 6-isopropoxypicolinate 1394923-18-2 C₁₁H₁₅NO₃ 209.25 Isopropoxy (6) Larger steric bulk; potential agrochemical applications

Key Differences and Implications:

Substituent Electronic Effects :

  • Ethyl 6-chloro-3-fluoropicolinate features electron-withdrawing groups (Cl and F), which enhance electrophilicity at the pyridine ring. This may increase reactivity in cross-coupling reactions or interactions with biological targets .
  • Ethyl 6-isopropoxypicolinate contains an electron-donating isopropoxy group, which could stabilize the ring electronically and reduce susceptibility to oxidation .

A hypothetical cyclopropyl group (as in this compound) would impose intermediate steric bulk but with added strain due to the three-membered ring, possibly enhancing rigidity and directional binding in drug design.

Molecular Weight and Solubility :

  • Ethyl 6-isopropoxypicolinate has a higher molecular weight (209.25 vs. 203.60) due to the larger isopropoxy group, which may reduce aqueous solubility compared to the chloro-fluoro analog.

Applications :

  • Ethyl 6-chloro-3-fluoropicolinate is marketed as a pharmaceutical intermediate, suggesting utility in synthesizing active ingredients with halogenated aromatic motifs .
  • Ethyl 6-isopropoxypicolinate ’s bulkier structure aligns with agrochemical applications, where prolonged environmental stability is often desirable .

Research Findings and Limitations

  • Synthetic Accessibility : Ethyl 6-chloro-3-fluoropicolinate is produced at 98% purity, indicating optimized synthetic routes . In contrast, Ethyl 6-isopropoxypicolinate’s synthesis may require specialized conditions to accommodate the isopropoxy group.
  • Knowledge Gaps: Data on this compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Further studies are needed to explore its comparative advantages over existing analogs.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-cyclopropylpicolinate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 6-cyclopropylpicolinic acid with ethanol under acid catalysis. Key steps include refluxing with sulfuric acid (H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions . Optimization involves monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting parameters such as solvent polarity, temperature, and catalyst loading. Purity is confirmed through recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include the ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for OCH₂) and cyclopropyl protons (δ 0.6–1.2 ppm, multiplet) .
  • IR : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and aromatic C-H stretches (3050–3100 cm⁻¹) .
  • MS : Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., 205 g/mol) and fragmentation patterns to validate substituents .

Q. What are the primary pharmacological targets or applications of this compound in preclinical studies?

This compound is explored as a precursor in agrochemicals or pharmaceuticals due to its picolinate backbone. Studies often focus on enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., GPCRs) using in vitro models. Dose-response curves (IC₅₀/EC₅₀) are generated using standardized protocols like fluorescence polarization or radiometric assays .

Advanced Research Questions

Q. How can researchers design a PICOT framework to investigate this compound’s efficacy in neurodegenerative models?

  • Population (P) : Transgenic mice with Alzheimer’s-like pathology.
  • Intervention (I) : Daily oral administration of this compound (10 mg/kg).
  • Comparison (C) : Placebo vs. standard care (e.g., donepezil).
  • Outcome (O) : Cognitive improvement (measured via Morris water maze) and amyloid-beta reduction (ELISA).
  • Time (T) : 12-week trial . This framework ensures focused hypothesis testing and aligns with systematic review methodologies for evidence synthesis .

Q. What methodologies resolve contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from assay variability (e.g., cell line differences, solvent interference). Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%).
  • Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
  • Dose-response validation : Repeat assays with internal controls (e.g., reference inhibitors) .

Q. How should researchers address limitations in extrapolating in vitro results of this compound to in vivo systems?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and blood-brain barrier penetration .
  • Species-specific metabolism : Compare liver microsome stability (human vs. rodent) to predict metabolic clearance .
  • Toxicity screens : Conduct Ames tests for mutagenicity and acute toxicity assays (LD₅₀) .

Data Presentation Guidelines

Parameter Example for this compound Reference
Synthetic Yield 72% (reflux, H₂SO₄, 24h)
IC₅₀ (Enzyme X) 3.2 µM (95% CI: 2.8–3.6 µM)
LogP 2.1 (±0.2)
Plasma Half-life 4.5 h (murine model)

Methodological Recommendations

  • Literature Review : Use PubMed, SciFinder, and Reaxys for systematic searches. Apply Boolean operators (e.g., "this compound AND kinase inhibition") and filter by study type (e.g., in vivo) .
  • Statistical Analysis : Report confidence intervals and p-values with Bonferroni correction for multiple comparisons. Use GraphPad Prism or R for data visualization .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .

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